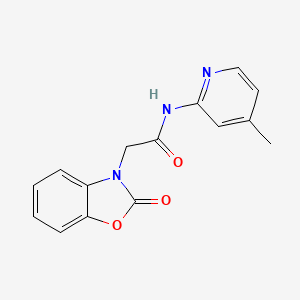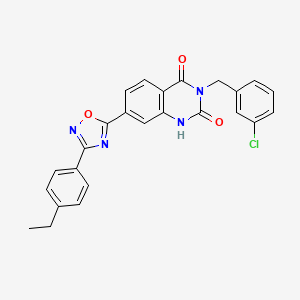
(6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(4-BENZYLPIPERIDIN-1-YL)PYRIDAZINE-3-CARBONYL]-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that features a combination of piperidine, pyridazine, and indole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-BENZYLPIPERIDIN-1-YL)PYRIDAZINE-3-CARBONYL]-2,3-DIHYDRO-1H-INDOLE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyridazine intermediates, followed by their coupling with the indole moiety.
Preparation of Piperidine Intermediate: The piperidine intermediate can be synthesized by reacting benzyl chloride with piperidine in the presence of a base such as sodium hydroxide.
Preparation of Pyridazine Intermediate: The pyridazine intermediate is prepared by reacting hydrazine with a suitable dicarbonyl compound, such as maleic anhydride, under reflux conditions.
Coupling Reaction: The final step involves coupling the piperidine and pyridazine intermediates with the indole moiety. This can be achieved through a condensation reaction using a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-[6-(4-BENZYLPIPERIDIN-1-YL)PYRIDAZINE-3-CARBONYL]-2,3-DIHYDRO-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-[6-(4-BENZYLPIPERIDIN-1-YL)PYRIDAZINE-3-CARBONYL]-2,3-DIHYDRO-1H-INDOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Biological Research: It is used as a tool compound to study cellular pathways and mechanisms of action.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[6-(4-BENZYLPIPERIDIN-1-YL)PYRIDAZINE-3-CARBONYL]-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine moiety, known for its use in research as a monoamine releasing agent.
Pyridazine Derivatives: Compounds with a pyridazine core, known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
1-[6-(4-BENZYLPIPERIDIN-1-YL)PYRIDAZINE-3-CARBONYL]-2,3-DIHYDRO-1H-INDOLE is unique due to its combination of piperidine, pyridazine, and indole moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C25H26N4O |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
[6-(4-benzylpiperidin-1-yl)pyridazin-3-yl]-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C25H26N4O/c30-25(29-17-14-21-8-4-5-9-23(21)29)22-10-11-24(27-26-22)28-15-12-20(13-16-28)18-19-6-2-1-3-7-19/h1-11,20H,12-18H2 |
Clé InChI |
MNWRLKRHTLAFKE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)N4CCC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B14974050.png)


![(5-bromofuran-2-yl)[2-(4-methoxyphenyl)-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl]methanone](/img/structure/B14974075.png)
![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B14974095.png)
![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B14974100.png)

![methyl 4-[1-benzyl-4-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B14974112.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B14974117.png)
![2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B14974125.png)
![3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4(3H)-one](/img/structure/B14974129.png)

![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B14974152.png)
![2-(3,4-Dimethylphenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine](/img/structure/B14974160.png)
